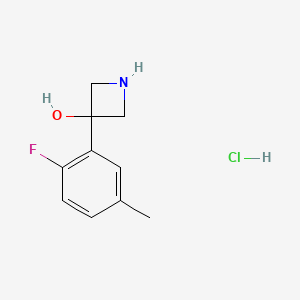

3-(2-氟-5-甲基苯基)氮杂环丁-3-醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have significant biological activities, particularly as antibacterial agents due to their ability to inhibit cell wall synthesis in bacteria .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride in the presence of a base such as triethylamine . For example, the synthesis of 3-chloro-4-(substituted phenyl)azetidin-2-ones involves the condensation of 2-hydroxy-5-(phenylazo)benzylidine anilines with ketenes generated from chloroacetyl chloride and triethylamine . Similarly, the synthesis of trifluoromethyl-containing azetidinones is achieved from 3-benzyloxy-β-lactams, which are transformed into new building blocks for further reactions .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The presence of substituents on the azetidinone ring can significantly affect the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, including intramolecular cyclization to form different heterocyclic structures . The reactivity of these compounds is influenced by the substituents on the azetidinone ring, which can lead to the formation of aminopropanes, oxazinanes, aziridines, and dioxanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like trifluoromethyl groups can improve the lipophilicity and pharmacokinetic properties of these compounds . The antibacterial activity of azetidinones is often correlated with their ability to bind to bacterial enzymes such as transpeptidase, which is crucial for cell wall synthesis .

科学研究应用

抗菌活性

已合成并评估了氮杂环酮衍生物(包括与 3-(2-氟-5-甲基苯基)氮杂环丁-3-醇;盐酸盐 结构相似的化合物)的抗菌活性。多项研究报告了氮杂环酮的合成及其对多种细菌和真菌病原体的显著抗菌特性。例如,一项研究描述了各种氮杂环酮衍生物的合成和抗菌评估,展示了它们作为抗菌和抗真菌感染的有效剂的潜力 (Mistry、Desai 和 Desai,2016 年; Halve 等人,2007 年)。这些发现表明氮杂环酮化合物可能是开发新抗菌药物的有希望的候选物。

合成和表征

氮杂环酮是通过涉及不同前体和条件的各种化学反应合成的。对其合成的研究提供了对不同结构可能性的见解,以及发现新治疗剂的潜力。研究详细介绍了氮杂环酮衍生物的化学合成、表征和评估,突出了它们的结构多样性和潜在的生物活性 (Dejaegher、Mangelinckx 和 de Kimpe,2002 年; Chopde、Meshram 和 Pagadala,2012 年)。这些研究有助于理解氮杂环酮的化学性质以及它们作为开发新治疗化合物的构建模块的潜力。

抗炎活性

研究还探索了氮杂环酮衍生物的抗炎潜力。一项关于某些氮杂环酮衍生物的抗炎活性合成和探索的研究表明,与标准抗炎药相比,一些化合物表现出强大且显着的效果 (Sharma、Maheshwari 和 Bindal,2013 年)。这表明氮杂环酮在治疗炎症相关疾病中具有潜在应用,为进一步的药理学研究提供了基础。

神经营激肽-1 受体拮抗作用

一些氮杂环酮化合物已被确定为有效的 P 物质神经激肽-1 (NK1) 受体拮抗剂,在与呕吐和抑郁相关的临床前模型中显示出疗效 (Harrison 等人,2001 年)。这突出了氮杂环酮衍生物在神经精神疾病治疗中的潜力,为基于 NK1 受体拮抗作用的新疗法开辟了道路。

安全和危害

属性

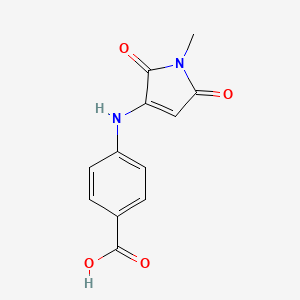

IUPAC Name |

3-(2-fluoro-5-methylphenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDWZJSCDVIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)